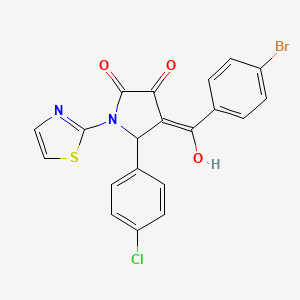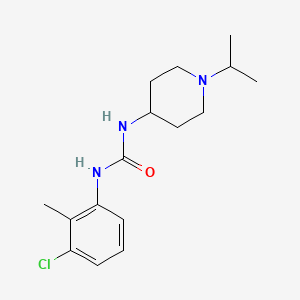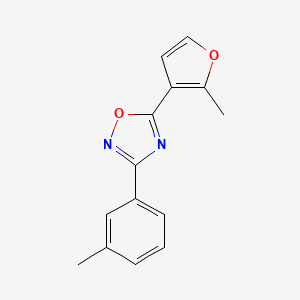![molecular formula C23H17N3O3 B5266314 3-(2-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5266314.png)
3-(2-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MNQ, and it belongs to the quinazolinone family of compounds. MNQ has a unique structure that has attracted researchers to explore its potential applications in different fields.
作用機序
The mechanism of action of MNQ is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. MNQ has been shown to activate the caspase pathway, which leads to the breakdown of cellular components and ultimately cell death. MNQ has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
MNQ has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MNQ has anti-cancer, anti-inflammatory, and anti-oxidant properties. MNQ has also been shown to reduce the levels of certain cytokines that are involved in inflammation. In vivo studies have shown that MNQ has a low toxicity profile and does not cause significant adverse effects in animals.
実験室実験の利点と制限
MNQ has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. MNQ is also stable under normal laboratory conditions, making it suitable for long-term storage. However, MNQ has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. MNQ also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of MNQ. One potential direction is to explore its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. MNQ has also been shown to have potential applications in the field of organic electronics, and further research in this area could lead to the development of new materials for electronic devices. Another future direction is to explore the use of MNQ in combination with other drugs to enhance its effectiveness in the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of MNQ and its potential applications in various fields.
合成法
The synthesis of MNQ involves a multi-step process that includes the condensation of 2-nitrobenzaldehyde with 2-methyl aniline to form 2-(4-nitrophenyl)ethylamine. This compound is then reacted with acetylacetone to form 3-(2-methylphenyl)-2-(2-nitrophenyl)acrylonitrile. Finally, the reaction of this compound with 2-aminobenzonitrile in the presence of a catalyst leads to the formation of MNQ. This synthesis method has been optimized to produce high yields of MNQ with high purity.
科学的研究の応用
MNQ has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MNQ has shown promising results in the treatment of cancer due to its ability to inhibit the growth of cancer cells. MNQ has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation in the body. In agriculture, MNQ has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. MNQ has also been studied for its potential use in material science due to its unique structure that makes it suitable for the fabrication of organic electronic devices.
特性
IUPAC Name |
3-(2-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-16-6-2-5-9-21(16)25-22(24-20-8-4-3-7-19(20)23(25)27)15-12-17-10-13-18(14-11-17)26(28)29/h2-15H,1H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMJECOACNOKAO-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5266231.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5266232.png)
![N-(3-amino-3-oxopropyl)-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5266240.png)
![2-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5266247.png)
![3-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropan-1-ol](/img/structure/B5266260.png)

![3-chloro-5-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5266273.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266280.png)


![(1R*,2R*,6S*,7S*)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5266306.png)

![6-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5266335.png)
![6-(2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5266343.png)
